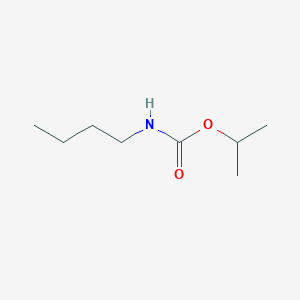
Isopropyl butylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl butylcarbamate is a useful research compound. Its molecular formula is C8H17NO2 and its molecular weight is 159.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biocidal Applications
Preservative in Personal Care Products:
IPBC is widely used in personal care products and cosmetics to inhibit the growth of bacteria and fungi. Its effectiveness as a preservative makes it suitable for formulations such as lotions, creams, and shampoos where microbial contamination is a concern .
Antimicrobial Efficacy:
Recent studies have demonstrated that IPBC exhibits strong antibacterial and antifungal activities. For instance, it has been shown to effectively control biofilm formation by pathogens such as Vibrio parahaemolyticus and Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 50 µg/mL . This property is critical in food safety applications, where biofilms can lead to foodborne illnesses.
Industrial Applications
Preservation of Materials:
IPBC is utilized in various industrial products to prevent microbial growth. It is effective in protecting materials such as wood, paper, textiles, and plastics from decay caused by microorganisms. Its application in wood preservation is particularly notable, as it helps extend the lifespan of wooden structures and products .
Use in Coatings and Paints:
The compound is also incorporated into paints and coatings to provide long-lasting protection against microbial degradation. IPBC's ability to remain stable under different environmental conditions enhances the durability of these products .
Formulation Enhancements
Co-Crystallization for Improved Properties:
Recent innovations have focused on the co-crystallization of IPBC with other agents to enhance its solubility and stability. Co-crystals formed with specific organic bases have demonstrated improved physical properties, such as better water solubility and heat stability compared to pure IPBC. These enhancements make the co-crystals more suitable for various formulations while maintaining their biocidal efficacy .
Health and Safety Considerations
While IPBC is effective as a preservative and antimicrobial agent, it is essential to consider its safety profile. Studies indicate that it may cause contact dermatitis in some individuals, necessitating careful handling and formulation practices . Regulatory assessments have classified IPBC as having moderate acute toxicity via oral routes but low toxicity through dermal exposure .
Summary of Research Findings
The following table summarizes key findings related to the applications of Isopropyl Butylcarbamate:
Eigenschaften
CAS-Nummer |
36452-62-7 |
|---|---|
Molekularformel |
C8H17NO2 |
Molekulargewicht |
159.23 g/mol |
IUPAC-Name |
propan-2-yl N-butylcarbamate |
InChI |
InChI=1S/C8H17NO2/c1-4-5-6-9-8(10)11-7(2)3/h7H,4-6H2,1-3H3,(H,9,10) |
InChI-Schlüssel |
CPAUHNHNGALXSY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(=O)OC(C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














